molecular formula C21H17BrN2O3 B5146477 3-bromo-N-[(Z)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

3-bromo-N-[(Z)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

Cat. No.: B5146477
M. Wt: 425.3 g/mol
InChI Key: DJZCRSMLJVLQOV-UNOMPAQXSA-N
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Description

3-bromo-N-[(Z)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide is a complex organic compound with a unique structure that includes a bromine atom, a furan ring, and a benzamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(Z)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Amidation: The brominated benzene derivative is then reacted with an amine, such as furan-2-ylmethylamine, to form the corresponding amide. This step typically requires a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).

    Condensation: The final step involves the condensation of the amide with a suitable aldehyde or ketone to form the desired enone structure. This step may require a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(Z)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The enone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base like NaOH or KOH.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-bromo-N-[(Z)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structure and possible biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions, particularly those involving brominated aromatic compounds.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Synthetic Chemistry: It serves as a building block for the synthesis of more complex molecules and as a starting material for various chemical transformations.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(Z)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the furan ring may play crucial roles in binding to these targets, leading to modulation of their activity. The compound’s enone moiety can also participate in Michael addition reactions with nucleophiles in biological systems, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(furan-2-ylmethyl)benzamide
  • 3-bromo-N-(2-furanylmethyl)benzamide
  • 3-bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide

Uniqueness

3-bromo-N-[(Z)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide is unique due to its combination of a bromine atom, a furan ring, and an enone moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

3-bromo-N-[(Z)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O3/c22-17-9-4-8-16(13-17)20(25)24-19(12-15-6-2-1-3-7-15)21(26)23-14-18-10-5-11-27-18/h1-13H,14H2,(H,23,26)(H,24,25)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZCRSMLJVLQOV-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NCC2=CC=CO2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=O)NCC2=CC=CO2)\NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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